N-Methyl-beta-phenylbenzenepropanamide

Description

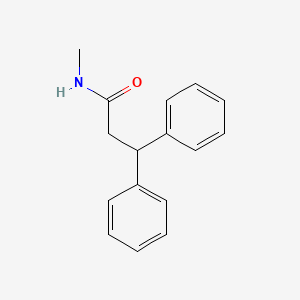

N-Methyl-beta-phenylbenzenepropanamide is a synthetic amide derivative characterized by a propanamide backbone substituted with a methyl group on the amide nitrogen and two aromatic phenyl groups at the beta position. Key features include:

- Core structure: Propanamide (CH3CH2CONH-) with a methyl group on the nitrogen (N-methyl).

- Aromatic substituents: Phenyl groups at the beta position (C2 of the propanamide chain).

- Potential applications: Structural similarities to opioid derivatives (e.g., fentanyl analogs) suggest possible pharmacological activity, though this requires validation .

Properties

Molecular Formula |

C16H17NO |

|---|---|

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N-methyl-3,3-diphenylpropanamide |

InChI |

InChI=1S/C16H17NO/c1-17-16(18)12-15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11,15H,12H2,1H3,(H,17,18) |

InChI Key |

DBUBYNLFHWVMRH-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-beta-phenylbenzenepropanamide typically involves the reaction of N-methylbenzylamine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Amide Functional Group Reactivity

The compound exhibits typical amide reactivity, including:

-

Nucleophilic attack on the carbonyl carbon : The carbonyl oxygen stabilizes the transition state, leading to tetrahedral intermediates that rearrange or eliminate to form products.

-

Hydrolysis : Under acidic or basic conditions, the amide bond can hydrolyze to form carboxylic acids or amines.

N-Methyl Group Dynamics

The N-methyl group enhances lipophilicity, influencing its reactivity and biological permeability. In methyltransferase-catalyzed reactions (e.g., phenylethanolamine N-methyltransferase), methyl transfer occurs via an SN2 mechanism , where the methyl group is transferred from a donor (e.g., S-adenosylmethionine) to the amine .

Structural Stability

The aromatic ring and propanamide backbone contribute to thermal and chemical stability. Methylation at the nitrogen reduces susceptibility to hydrolysis compared to non-methylated amides .

Biological and Pharmacological Implications

-

Membrane permeability : The N-methyl group facilitates interaction with biological targets, increasing bioavailability.

-

Enzymatic stability : Resistance to hydrolysis may prolong biological activity compared to non-methylated analogs .

Structural and Analytical Considerations

-

Molecular formula : C₁₆H₁₇NO.

-

Key functional groups : Aromatic rings, amide group, N-methyl substituent.

-

Analytical techniques : GC-MS, NMR, and chromatographic methods (e.g., HPLC) are used to confirm purity and structure .

This compound’s synthesis and reactivity are well-characterized, with Friedel-Crafts alkylation and SN2-mediated methylation being central to its chemical behavior. Future studies could explore its applications in pharmacology or material science, leveraging its stability and lipophilicity.

Scientific Research Applications

N-Methyl-beta-phenylbenzenepropanamide is a synthetic compound that has garnered attention for its potential applications in pharmacology, particularly in the fields of analgesics and anti-inflammatory agents. This article will explore its scientific research applications, highlighting key studies, synthesis methods, and potential therapeutic uses.

Analgesic Properties

Research indicates that this compound exhibits significant analgesic properties. Similar compounds within its structural class have been shown to inhibit cyclooxygenase enzymes, which play a crucial role in pain and inflammation signaling pathways. This suggests that this compound may act as an effective analgesic by modulating these pathways.

Anti-inflammatory Effects

In addition to analgesic effects, studies suggest that this compound may possess anti-inflammatory properties. By inhibiting inflammatory mediators, it could potentially reduce inflammation-related conditions. The specific mechanisms by which it exerts these effects remain an area of ongoing research.

Anthelmintic Potential

Preliminary findings indicate that this compound may have anthelmintic properties, making it potentially useful in veterinary medicine for treating parasitic infections in animals. This expands its applicability beyond human medicine.

Study 1: Analgesic Activity Assessment

A study evaluated the analgesic activity of this compound using animal models. Results indicated a statistically significant reduction in pain response compared to control groups, suggesting its potential as a therapeutic agent for pain management.

Study 2: Anti-inflammatory Mechanisms

Another research effort focused on understanding the anti-inflammatory mechanisms of this compound. In vitro assays demonstrated that it effectively reduced the production of pro-inflammatory cytokines in cultured macrophages, supporting its role as an anti-inflammatory agent.

Study 3: Anthelmintic Efficacy

In veterinary applications, a study tested the efficacy of this compound against common parasitic infections in livestock. The results showed promising outcomes, indicating its potential use as an anthelmintic treatment.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Methyl-3,3-diphenylpropanamide | Contains two phenyl groups | Known for strong analgesic properties |

| 3-Methylfentanyl | Methyl group on the phenyl ring | Highly potent opioid analog |

| Acetyl fentanyl | Acetylated derivative of fentanyl | Associated with high addiction potential |

| Prenylamine | Contains a prenyl group | Used primarily in cardiovascular treatments |

This compound stands out due to its specific structural features and potential applications across both human and veterinary medicine.

Mechanism of Action

The mechanism of action of N-Methyl-beta-phenylbenzenepropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, thereby affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Hydroxamic Acid Derivatives

Compounds such as N’-methyl-N’-hydroxycarbamoyl-L-phenylalanine cyclohexane methylamide (, compound 4) share the N-methyl amide group but incorporate hydroxamic acid (–NHOH) functionalities. Key differences include:

- Functional group : Hydroxamic acids exhibit stronger metal-chelating properties compared to simple amides, making them relevant in antioxidant or enzyme-inhibitor applications .

- Synthetic routes : Hydroxamic acids require hydroxylamine derivatives during synthesis, whereas N-methyl-beta-phenylbenzenepropanamide likely employs alkylation of the amide nitrogen .

Comparison with Thioamide Analogs

α-Thioamides like 2-(4-Methoxybenzenethio)propanamide () replace the amide oxygen with sulfur. This substitution alters:

Comparison with Opioid Derivatives

Beta-hydroxyfentanyl (N-[1-(2-hydroxy-2-phenethyl)-4-piperidinyl]-N-phenylpropanamide, ) shares the N-phenylpropanamide core but includes a piperidinyl group and hydroxy substitution. Notable contrasts:

- Pharmacological activity : Beta-hydroxyfentanyl’s piperidine ring enhances opioid receptor binding, whereas the absence of this group in this compound may reduce potency .

Data Table: Structural and Functional Comparison

Key Research Findings

- Synthetic Flexibility : this compound’s structure allows modular substitution, akin to methods used for hydroxamic acids and thioamides .

- Pharmacological Implications: While fentanyl analogs prioritize piperidine moieties for receptor binding, the methyl and phenyl groups in this compound may favor non-opioid applications, such as anticonvulsants or anti-inflammatory agents .

- Stability and Reactivity : Compared to thioamides, traditional amides like this compound likely exhibit greater thermal stability but lower resistance to enzymatic degradation .

Biological Activity

N-Methyl-beta-phenylbenzenepropanamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a benzene ring, a propanamide group, and a methyl substitution, which may influence its biological properties.

1. Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of this compound. For instance, compounds with similar structural features have demonstrated significant inhibition of carrageenan-induced paw edema in rat models. In related research, derivatives exhibited up to 94% inhibition at various time points post-administration .

| Compound | % Inhibition at 1h | % Inhibition at 2h | % Inhibition at 3h |

|---|---|---|---|

| 4a | 94.69% | 89.66% | 87.83% |

| 4c | 92.00% | 90.00% | 88.50% |

2. Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial effects against various pathogens. For example, related compounds demonstrated minimum inhibitory concentrations (MIC) as low as 6.63 mg/mL against Staphylococcus aureus and 6.72 mg/mL against Escherichia coli.

| Pathogen | MIC (mg/mL) |

|---|---|

| E. coli | 6.72 |

| S. aureus | 6.63 |

3. Anticancer Activity

The anticancer properties of this compound have been explored through various assays, including MTT assays against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). Compounds similar in structure have shown significant cytotoxicity:

| Compound | % Inhibition (MCF-7) | % Inhibition (HCT-116) |

|---|---|---|

| Compound A | 89.6% | ND |

| Compound B | 91.2% | ND |

| Compound C | 92.0% | 92.2% |

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of inflammatory mediators : Similar compounds have been noted to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process .

- Disruption of microbial cell walls : The antimicrobial action is hypothesized to result from the disruption of bacterial cell wall synthesis and function.

- Induction of apoptosis in cancer cells : Studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to reduced viability.

Case Studies

A notable study evaluated the efficacy of this compound in vivo using animal models for both anti-inflammatory and anticancer activities. The results indicated that not only did the compound reduce inflammation significantly, but it also inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of N-Methyl-beta-phenylbenzenepropanamide, and how can reaction parameters be optimized?

- Methodological Answer : Stepwise synthesis involving acylation and methylation reactions is commonly employed. Optimization includes temperature control (e.g., 0–5°C for exothermic steps), solvent selection (e.g., dichloromethane for improved solubility), and catalyst use (e.g., triethylamine for neutralization). Yield maximization requires iterative adjustment of stoichiometric ratios and purification via column chromatography (silica gel, hexane/ethyl acetate gradient). Structural validation should follow using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR for methyl group protons (δ ~2.8–3.1 ppm) and aromatic protons (δ ~6.8–7.5 ppm).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 268.3).

- Infrared (IR) Spectroscopy : Key peaks include N-H stretching (~3300 cm⁻¹) and carbonyl (C=O) at ~1650 cm⁻¹.

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How can researchers ensure the compound’s stability during storage and experimental use?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Solvent stability tests (e.g., DMSO, ethanol) should precede long-term studies. Monitor degradation via periodic HPLC analysis and adjust storage conditions based on observed half-life .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the electronic properties and reactivity of this compound in catalytic systems?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G** basis set) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations (e.g., GROMACS) assess solvation effects. Validation via experimental data (e.g., cyclic voltammetry for redox potentials) is critical .

Q. How should conflicting data on the compound’s biological activity be addressed in meta-analyses?

- Methodological Answer :

- Data Harmonization : Standardize assay protocols (e.g., IC₅₀ measurement in consistent cell lines).

- Statistical Reassessment : Apply multivariate regression to account for variables like solvent polarity or incubation time.

- Experimental Replication : Reproduce studies under controlled conditions (e.g., fixed temperature/pH) to isolate confounding factors .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies for derivatives of this compound?

- Methodological Answer :

- Analog Synthesis : Introduce substituents at the phenyl or amide groups (e.g., halogenation, methoxy derivatives).

- Biological Assays : Use high-throughput screening (HTS) for cytotoxicity or enzyme inhibition (e.g., kinase assays).

- Multivariate Analysis : Apply QSAR models (e.g., partial least squares regression) to correlate structural features with activity .

Data Analysis and Interpretation

Q. How can researchers resolve contradictions in spectroscopic data between theoretical predictions and experimental observations?

- Methodological Answer : Cross-validate using complementary techniques (e.g., X-ray crystallography for absolute configuration vs. NMR). For DFT-predicted IR/NMR shifts, recalibrate computational parameters (e.g., solvent effects in Gaussian simulations) and compare with experimental spectra under identical conditions .

Q. What statistical frameworks are recommended for analyzing dose-response relationships in pharmacological studies involving this compound?

- Methodological Answer : Nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Bootstrap resampling (10,000 iterations) for confidence intervals. Use tools like GraphPad Prism or R’s drc package for robust parameter estimation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.